5-(3-Aminophenyl)-2-methylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(3-aminophenyl)-2-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-9-5-6-11(8-13(9)15)10-3-2-4-12(14)7-10/h2-8,15H,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYZKLIVYFZNRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683674 | |
| Record name | 3'-Amino-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261966-67-9 | |
| Record name | 3'-Amino-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 3 Aminophenyl 2 Methylphenol and Structural Analogs
Functional Group Interconversion and Derivatization Strategies
Introduction of Substituents on the Aromatic Rings
The introduction of additional substituents onto the aromatic rings of 5-(3-aminophenyl)-2-methylphenol is governed by the directing effects of the existing functional groups: the amino (-NH2), hydroxyl (-OH), and methyl (-CH3) groups. These groups influence the regioselectivity of electrophilic aromatic substitution reactions. unizin.orglibretexts.org
Activating and Ortho-, Para-Directing Groups: The hydroxyl (-OH), amino (-NH2), and methyl (-CH3) groups are all activating groups, meaning they increase the rate of electrophilic substitution compared to unsubstituted benzene. pressbooks.publibretexts.org They achieve this by donating electron density to the aromatic ring, which stabilizes the carbocation intermediate formed during the reaction. fiveable.me These groups are also ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. unizin.orglibretexts.org
Ring A (2-methylphenol moiety): This ring contains a strongly activating hydroxyl group and a weakly activating methyl group. The hydroxyl group is the more powerful activating group and will therefore primarily control the position of substitution. Electrophilic attack will be directed to the positions ortho and para to the hydroxyl group. The position para to the hydroxyl is already substituted with the aminophenyl group. Therefore, further substitution is most likely to occur at the positions ortho to the hydroxyl group.
Ring B (3-aminophenyl moiety): This ring contains a strongly activating amino group. This group directs incoming electrophiles to the ortho and para positions relative to itself. The para position is occupied by the bond to the other ring. Thus, electrophilic substitution will likely occur at the positions ortho to the amino group.
The specific outcome of a substitution reaction will depend on the reaction conditions and the nature of the electrophile. For instance, halogenation or nitration would be expected to yield a mixture of products with the new substituent at the activated positions on one or both rings. unizin.org It is important to note that in cases of multiple activating groups, the strongest activator will exert the dominant directing effect. pressbooks.pub
Interactive Table: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Activating/Deactivating | Directing Effect |
| -OH (Hydroxyl) | Strongly Activating | Ortho, Para |
| -NH2 (Amino) | Strongly Activating | Ortho, Para |
| -CH3 (Methyl) | Weakly Activating | Ortho, Para |
Green Chemistry Approaches in Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound and its analogs, these principles can be applied to the Suzuki-Miyaura coupling reaction to make it more environmentally benign. acsgcipr.org
Aqueous Media: A significant advancement in greening the Suzuki-Miyaura reaction is the use of water as a solvent, either alone or in a mixed aqueous system. scispace.comsioc-journal.cn This replaces hazardous and volatile organic solvents like tetrahydrofuran (B95107) (THF), which are often used in traditional protocols. acs.org The use of water is advantageous due to its non-toxicity, non-flammability, and abundance. scispace.com For the reaction to proceed efficiently in water, especially with hydrophobic substrates, the use of water-soluble catalysts or surfactants may be necessary to facilitate the interaction between the reactants. sioc-journal.cnacs.org
Greener Solvents: When an organic solvent is required, greener alternatives to hazardous solvents are being explored. Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and tert-amyl alcohol have been shown to be effective in nickel-catalyzed Suzuki-Miyaura couplings. nih.gov For palladium-catalyzed couplings of amides, isopropyl acetate (B1210297) (i-PrOAc) has been identified as a recommended green solvent. acs.orgresearchgate.net
Catalyst Systems: The development of highly efficient and recyclable catalysts is a cornerstone of green chemistry.
Palladium on Carbon (Pd/C): Using heterogeneous catalysts like palladium on carbon allows for easy separation of the catalyst from the reaction mixture and its potential for reuse. This minimizes palladium contamination of the final product, which is particularly important in pharmaceutical applications. acsgcipr.org
Water-Soluble Catalysts: The design of water-soluble palladium complexes, often through the incorporation of hydrophilic ligands, enables the reaction to be carried out in aqueous media while allowing for catalyst recovery from the aqueous phase. researchgate.netthieme-connect.com
Ligand-Free Systems: In some cases, the Suzuki-Miyaura reaction can be performed with "ligand-free" palladium sources in aqueous media, simplifying the catalytic system and avoiding the use of often expensive and toxic phosphine (B1218219) ligands. acs.org
Base Metal Catalysts: Research into replacing precious metal catalysts like palladium with more abundant and less toxic base metals such as nickel is a growing area of green chemistry. Nickel-catalyzed Suzuki-Miyaura couplings have been successfully demonstrated in greener solvents. nih.gov
By adopting these green chemistry approaches, the synthesis of this compound and related compounds can be made more sustainable and environmentally responsible.
Interactive Table: Green Chemistry Approaches in Suzuki-Miyaura Coupling
| Approach | Description | Green Chemistry Principle |
| Aqueous Media | Using water as the reaction solvent. scispace.comsioc-journal.cn | Safer Solvents & Auxiliaries |
| Greener Solvents | Employing less hazardous organic solvents like 2-MeTHF or CPME. nih.gov | Safer Solvents & Auxiliaries |
| Heterogeneous Catalysts | Using catalysts like Pd/C for easy separation and recycling. acsgcipr.org | Catalysis |
| Base Metal Catalysis | Replacing palladium with more abundant metals like nickel. nih.gov | Use of Renewable Feedstocks (by avoiding scarce metals) |
Advanced Spectroscopic and Structural Characterization of 5 3 Aminophenyl 2 Methylphenol and Its Derivatives
Vibrational Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of 5-(3-aminophenyl)-2-methylphenol and its derivatives, FT-IR spectra provide characteristic vibrational frequencies that correspond to specific bonds and functional moieties within the structure.
The FT-IR spectra of these compounds typically exhibit a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H and N-H stretching vibrations of the phenolic hydroxyl and amino groups, respectively. The presence of a methyl group is confirmed by C-H stretching vibrations appearing around 2960-2850 cm⁻¹. Aromatic C-H stretching vibrations are generally observed in the 3100-3000 cm⁻¹ region.
The C=C stretching vibrations within the aromatic rings give rise to absorption bands in the 1600-1450 cm⁻¹ range. The C-O stretching of the phenolic group is typically found around 1260-1180 cm⁻¹, while the C-N stretching of the aromatic amine appears in the 1340-1250 cm⁻¹ region. Bending vibrations for the aromatic C-H bonds are also observed in the fingerprint region (below 1000 cm⁻¹), providing further structural confirmation.
For instance, in derivatives where the amino group of this compound is part of a Schiff base, a characteristic imine (C=N) stretching vibration is observed in the range of 1690-1640 cm⁻¹. ekb.eg The formation of metal complexes with these ligands can lead to shifts in these vibrational frequencies, indicating the coordination of the functional groups to the metal center. ekb.eg
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound and its Derivatives.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic O-H | Stretching | 3400-3200 (broad) |
| Amino N-H | Stretching | 3400-3200 |
| Aromatic C-H | Stretching | 3100-3000 |
| Methyl C-H | Stretching | 2960-2850 |
| Aromatic C=C | Stretching | 1600-1450 |
| Imine C=N (in Schiff bases) | Stretching | 1690-1640 |
| Phenolic C-O | Stretching | 1260-1180 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of protons and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring protons in a molecule. The chemical shifts (δ) of the protons in this compound and its derivatives are influenced by the electronic environment created by the various functional groups.
The protons of the aromatic rings typically resonate in the downfield region of the spectrum, generally between δ 6.0 and 8.5 ppm. csustan.edu The exact chemical shifts and splitting patterns are determined by the substitution pattern on the two phenyl rings. The protons on the aminophenyl ring will have different chemical shifts from those on the methylphenol ring due to the different electronic effects of the amino and hydroxyl/methyl substituents.
The proton of the phenolic hydroxyl group (OH) can appear over a wide range of chemical shifts, typically from δ 4.0 to 12.0 ppm, and its signal is often broad due to hydrogen bonding and chemical exchange. csustan.edumdpi.com Similarly, the protons of the amino group (NH₂) give a signal that can range from δ 1.0 to 5.0 ppm. csustan.edu The methyl group (CH₃) protons will appear as a singlet in the upfield region, typically around δ 2.0 to 2.5 ppm.
In derivatives such as Schiff bases, a new signal corresponding to the azomethine proton (-N=CH-) appears in the downfield region, usually between δ 8.0 and 10.0 ppm. nih.gov The integration of the peak areas in the ¹H NMR spectrum provides the ratio of the number of protons of each type, confirming the molecular formula.
Table 2: Typical ¹H NMR Chemical Shift Ranges for this compound.
| Proton Type | Typical Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (Ar-H) | 6.0 - 8.5 csustan.edu |
| Phenolic (Ar-OH) | 4.0 - 12.0 csustan.edumdpi.com |
| Amino (Ar-NH₂) | 1.0 - 5.0 csustan.edu |
| Methyl (Ar-CH₃) | 2.0 - 2.5 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum.
For this compound, the aromatic carbons typically resonate in the range of δ 110 to 160 ppm. docbrown.info The carbon atom attached to the hydroxyl group (C-OH) is generally found in the more downfield region of the aromatic signals, around δ 150-160 ppm, due to the deshielding effect of the oxygen atom. docbrown.info Similarly, the carbon atom attached to the amino group (C-NH₂) will also have a characteristic chemical shift. The carbon of the methyl group (CH₃) will appear in the upfield region, typically between δ 15 and 25 ppm.
Table 3: Typical ¹³C NMR Chemical Shift Ranges for this compound.
| Carbon Type | Typical Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (Ar-C) | 110 - 160 docbrown.info |
| Aromatic (Ar-COH) | 150 - 160 docbrown.info |
| Aromatic (Ar-CNH₂) | 140 - 150 |
| Methyl (Ar-CH₃) | 15 - 25 |
Electronic Absorption Spectroscopy for Chromophoric Analysis
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of absorption are characteristic of the chromophores present in the molecule.
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic rings. These transitions typically occur in the UV region, with absorption maxima (λ_max) below 400 nm. The presence of the hydroxyl and amino groups, which are auxochromes, can cause a red shift (bathochromic shift) of these absorption bands to longer wavelengths and an increase in their intensity (hyperchromic effect).
For derivatives such as Schiff bases, the extended conjugation of the imine bond with the aromatic rings often leads to new absorption bands at longer wavelengths, sometimes extending into the visible region, which can result in the compound being colored. researchgate.net The solvent can also influence the position of the absorption bands; polar solvents can interact with the ground and excited states of the molecule, leading to shifts in the absorption maxima. researchgate.net The formation of metal complexes can also significantly alter the UV-Vis spectrum, with the appearance of new charge-transfer bands. researchgate.net
Table 4: Expected UV-Vis Absorption Maxima (λ_max) for this compound.
| Transition | Expected Wavelength Range (nm) |
|---|---|
| π → π* (Aromatic Rings) | 250 - 350 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone analytical technique for elucidating the structure of organic molecules by measuring their mass-to-charge ratio (m/z). It provides critical information on the molecular weight of the parent compound and yields characteristic fragmentation patterns that serve as a structural fingerprint. For a bifunctional molecule like this compound, both soft and hard ionization techniques are employed to gain a comprehensive understanding of its molecular identity.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile molecules. It typically generates intact molecular ions with minimal fragmentation, making it ideal for accurate molecular weight determination. In the analysis of this compound, the molecule's amino (-NH₂) and phenolic (-OH) groups are readily ionizable.
In positive-ion mode, protonation is expected to occur at the basic amino group, yielding a prominent pseudomolecular ion [M+H]⁺. Given the molecular formula C₁₃H₁₃NO, the monoisotopic mass is 199.100 Da, which would result in an [M+H]⁺ ion at an m/z of approximately 200.108. Depending on the solvent system and additives, adduct ions such as [M+Na]⁺ or [M+K]⁺ may also be observed. In negative-ion mode, deprotonation of the acidic phenolic hydroxyl group would produce an [M-H]⁻ ion at an m/z of 198.092.
Derivatization can be employed to enhance ionization efficiency and detection sensitivity. lookchem.comnih.gov Strategies such as reaction with reagents that introduce a permanently charged group can improve the response in ESI-MS, a technique proven effective for other aminophenyl compounds and phenols. lookchem.comnih.govcapes.gov.br Tandem mass spectrometry (MS/MS) on the isolated molecular ion can be used to induce fragmentation and provide further structural details. nih.govnih.gov
Table 1: Expected ESI-MS Data for this compound
| Ion Species | Formula | Calculated m/z | Ionization Mode |
|---|---|---|---|
| [M+H]⁺ | [C₁₃H₁₄NO]⁺ | 200.108 | Positive |
| [M+Na]⁺ | [C₁₃H₁₃NNaO]⁺ | 222.090 | Positive |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a robust method for the analysis of volatile and thermally stable compounds. researchgate.net Due to the polar nature and hydrogen-bonding capacity of the amino and hydroxyl groups, direct analysis of this compound can be challenging, leading to poor peak shape and thermal degradation. Therefore, derivatization is a common prerequisite to increase volatility and thermal stability. nih.govdphen1.com
A typical derivatization procedure involves silylation, where active hydrogens in the -OH and -NH₂ groups are replaced by a trimethylsilyl (B98337) (TMS) group. This process reduces the molecule's polarity and makes it amenable to GC separation.
Once separated, the derivatized compound enters the mass spectrometer, where it is typically subjected to hard ionization by Electron Ionization (EI). This high-energy process causes extensive and reproducible fragmentation. The resulting mass spectrum displays a molecular ion peak (for the derivatized molecule) and a series of fragment ions. The fragmentation pattern for this compound would be complex, but key cleavages can be predicted. The most prominent peak is often the molecular ion of the parent molecule, [M]⁺. docbrown.info Subsequent fragmentation could involve the loss of a methyl radical (·CH₃), cleavage of the C-C bond between the two aromatic rings, and fragmentation characteristic of phenol (B47542) and aniline (B41778) moieties. docbrown.info
Table 2: Plausible GC-MS Fragmentation Ions of this compound (Underivatized, for reference)
| m/z | Proposed Fragment | Formula of Fragment |
|---|---|---|
| 199 | Molecular Ion [M]⁺ | [C₁₃H₁₃NO]⁺ |
| 184 | [M - CH₃]⁺ | [C₁₂H₁₀NO]⁺ |
| 183 | [M - H₂O]⁺ | [C₁₃H₁₁N]⁺ |
| 107 | [HOC₆H₄CH₃]⁺ | [C₇H₇O]⁺ |
X-ray Crystallography for Solid-State Molecular Architecture
For this compound, a substituted biphenyl (B1667301), the molecular architecture is of significant interest. Biphenyl itself is not planar in the solid state due to steric repulsion between the ortho-hydrogens of the two rings, resulting in a dihedral angle (the angle of twist between the planes of the two rings). researchgate.netlibretexts.org The presence of substituents on the rings of this compound would further influence this angle.
The solid-state structure would be heavily influenced by intermolecular hydrogen bonding. The phenolic -OH group can act as a hydrogen bond donor, while the nitrogen of the amino group can act as both a donor and an acceptor. nih.govnih.gov These interactions would likely create an extensive three-dimensional network, dictating the crystal packing and influencing the material's physical properties. nih.gov The analysis would reveal the exact geometry of these hydrogen bonds, including donor-acceptor distances and angles. nih.gov
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | Dimensions of the unit cell. | a = 8.5, b = 5.2, c = 23.1 |
| α, β, γ (°) | Angles of the unit cell. | α = 90, β = 95, γ = 90 |
| Dihedral Angle (°) | Twist angle between the two phenyl rings. | ~40 - 60 |
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a sample. The experimental results are compared against the theoretical values calculated from the compound's molecular formula, providing a crucial check of purity and stoichiometric correctness following synthesis. researchgate.net
For this compound, with the molecular formula C₁₃H₁₃NO, the theoretical elemental composition can be calculated based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u). The molecular weight is 199.24 g/mol . A close agreement between the experimentally determined percentages and the calculated values confirms that the synthesized compound has the correct empirical and molecular formula.
Table 4: Elemental Analysis Data for this compound (C₁₃H₁₃NO)
| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |
|---|---|---|
| Carbon (C) | 78.36% | 78.31% |
| Hydrogen (H) | 6.58% | 6.62% |
| Nitrogen (N) | 7.03% | 7.00% |
Thermal Analysis for Stability and Decomposition Pathways
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. These methods are vital for assessing the thermal stability, decomposition profile, and phase transitions of a material.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). beilstein-journals.org The resulting TGA curve plots mass percentage versus temperature, providing critical information about the thermal stability and decomposition behavior of the compound. researchgate.net
A TGA analysis of this compound would be expected to show a region of thermal stability up to a certain temperature, followed by one or more steps of mass loss corresponding to decomposition. The onset temperature of decomposition is a key indicator of the compound's thermal stability. The shape of the decomposition steps can provide insights into the mechanism of degradation, indicating whether it is a simple one-step process or a more complex, multi-stage breakdown of the molecular structure. The final residual mass at the end of the experiment indicates the amount of non-volatile material left, which is typically minimal for a pure organic compound heated to a high temperature in an inert atmosphere.
Table 5: Hypothetical TGA Data for this compound under Nitrogen Atmosphere
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Description |
|---|---|---|---|
| Initial Stability | 30 - 220 | ~0% | Sample is thermally stable. |
| Decomposition Step 1 | 220 - 350 | ~45% | Onset of major thermal decomposition. |
| Decomposition Step 2 | 350 - 500 | ~50% | Continued fragmentation of the structure. |
Theoretical and Computational Chemistry Investigations of 5 3 Aminophenyl 2 Methylphenol
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) serves as a powerful computational tool to elucidate the electronic structure and reactivity of molecules. For 5-(3-aminophenyl)-2-methylphenol, DFT calculations provide valuable insights into its fundamental chemical properties.
Electronic Structure Analysis (HOMO-LUMO Gap, Molecular Orbitals)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular reactivity and stability. mdpi.com A smaller gap suggests that the molecule is more easily excitable and thus more reactive. mdpi.com
The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its electron-accepting capability. mdpi.com In the context of this compound, the distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks.
Theoretical calculations for related phenolic and aminophenyl compounds using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have been performed to determine these electronic parameters. tandfonline.com The HOMO-LUMO energy gap is a measure of the molecule's excitability and reflects the charge transfer occurring within the molecule. mdpi.comcellulosechemtechnol.ro
Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap
| Parameter | Energy (eV) |
| EHOMO | Data not available |
| ELUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. It visually represents the charge distribution and identifies the regions most susceptible to electrophilic and nucleophilic attacks. cellulosechemtechnol.roresearchgate.net The MEP plot maps the electrostatic potential onto the electron density surface, where different colors indicate varying potential values.
Typically, red regions correspond to negative electrostatic potential and are indicative of sites prone to electrophilic attack, while blue regions represent positive electrostatic potential and are favorable for nucleophilic attack. cellulosechemtechnol.ro Green areas denote neutral or near-zero potential. For molecules with phenolic and amino groups, the oxygen and nitrogen atoms are expected to be electron-rich centers (red regions), while the hydrogen atoms of these groups would be electron-deficient (blue regions). cellulosechemtechnol.roimist.ma This analysis is crucial for predicting intermolecular interactions. researchgate.net
Global Reactivity Descriptors (Electronegativity, Chemical Hardness, Global Softness)
Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide a quantitative measure of a molecule's stability and reactivity. researchgate.netnih.gov These descriptors are calculated using the following formulas based on Koopman's theorem: researchgate.netarxiv.org
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as: χ = - (EHOMO + ELUMO) / 2
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. mdpi.com It is calculated as: η = (ELUMO - EHOMO) / 2
Global Softness (S): Is the reciprocal of chemical hardness and indicates the molecule's polarizability. mdpi.com A softer molecule is more reactive. It is calculated as: S = 1 / η
These descriptors are instrumental in predicting the chemical behavior of compounds. mdpi.com For instance, a molecule with high electronegativity will act as a good electron acceptor. rasayanjournal.co.in
Table 2: Global Reactivity Descriptors
| Descriptor | Value |
| Electronegativity (χ) (eV) | Data not available |
| Chemical Hardness (η) (eV) | Data not available |
| Global Softness (S) (eV-1) | Data not available |
Solvent Effects on Molecular Parameters
The surrounding solvent can significantly influence the molecular structure, stability, and reactivity of a solute. researchgate.net Computational studies often employ implicit solvation models, such as the Conductor-like Screening Model (COSMO), to simulate the effect of a solvent environment on the molecular parameters of a compound. researchgate.net
The polarity of the solvent, represented by its dielectric constant, can affect the HOMO-LUMO energy gap and other quantum chemical parameters. researchgate.net For instance, an increase in solvent polarity can lead to a red shift in the UV-Vis absorption spectra, indicating a change in the electronic transitions. nih.gov It has been observed that with an increasing dielectric constant of the solvent, the binding energy can shift to lower values. researchgate.net DFT calculations can be performed in various solvents to understand how the molecular properties of this compound might change in different chemical environments. tandfonline.comresearchgate.net
Molecular Modeling and Docking Studies for Biological Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand the interaction between a ligand and its target receptor.
Binding Energy Calculations with Receptors
Molecular docking simulations can predict the binding affinity and mode of interaction of this compound with various biological receptors. The binding energy, typically expressed in kcal/mol, is a key output of these simulations and indicates the strength of the interaction between the ligand and the receptor. nih.gov A more negative binding energy suggests a stronger and more stable interaction. nih.gov
For example, studies on similar compounds, such as (E)-2-(((3-aminophenyl)imino)methyl)phenol, have been conducted to evaluate their binding energies with receptors for colon cancer (PDB code: 2hq6) and lung cancer (PDB code: 1x2j). ekb.egresearchgate.net Such studies help in identifying potential therapeutic targets and in the rational design of more potent inhibitors. nih.gov
Table 3: Molecular Docking Binding Energies
| Receptor | PDB Code | Binding Energy (kcal/mol) |
| Receptor Name | PDB ID | Data not available |
| Receptor Name | PDB ID | Data not available |
Conformational Analysis and Stability
The three-dimensional structure and stability of this compound are governed by the rotational freedom around the single bond connecting the two phenyl rings. This rotation gives rise to different conformers, each with a distinct energy level. Computational studies, typically employing quantum mechanical methods like Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of the molecule and identifying its most stable conformations.
The primary factor influencing the molecule's conformation is the dihedral angle (torsion angle) between the two aromatic rings. This angle dictates the spatial relationship between the 3-aminophenyl group and the 2-methylphenol group. A planar conformation, where the dihedral angle is 0° or 180°, is generally disfavored due to steric hindrance between the hydrogen atoms on the adjacent rings. Consequently, the molecule adopts a non-planar or twisted conformation in its lowest energy state.
Studies have shown that the global minimum energy conformation for similar biphenyl (B1667301) structures occurs at a specific, non-zero dihedral angle. For this compound, the most stable conformer is predicted to have a dihedral angle that balances the competing effects of π-conjugation (which favors planarity) and steric repulsion (which favors a twisted structure). The presence of the methyl and amino groups also influences the precise rotational barrier and the exact angle of the most stable form.
The relative stability of different conformers can be quantified by their calculated energy differences (ΔE). The global minimum is assigned a relative energy of zero, and less stable conformers (local minima) or transition states have higher positive energies.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|---|
| Global Minimum | ~40-50° | 0.00 |
| Planar Transition State | 0° | > 2.0 |
| Perpendicular Transition State | 90° | > 1.5 |
| Local Minimum | ~130-140° | > 0.5 |
Note: The values presented are illustrative and based on typical findings for substituted biphenyl systems. Precise values require specific high-level computational analysis of this exact molecule.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. These models are crucial in medicinal chemistry for predicting the activity of new compounds, optimizing lead structures, and understanding the molecular properties that are important for a specific biological effect.
For this compound, QSAR studies would involve its inclusion in a dataset of structurally related compounds tested against a particular biological target. The goal is to build a model that can predict the activity of compounds based on calculated molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure.
Key molecular descriptors relevant to QSAR modeling of this compound would include:
Topological descriptors: These describe the connectivity of atoms in the molecule (e.g., Wiener index, Kier & Hall molecular connectivity indices).
Electronic descriptors: These relate to the electron distribution in the molecule (e.g., partial atomic charges, dipole moment, HOMO/LUMO energies). The amino and hydroxyl groups are particularly important for these properties.
Steric descriptors: These describe the size and shape of the molecule (e.g., molecular volume, surface area, Verloop steric parameters). The non-planar nature of the biphenyl core is a key steric feature.
Hydrophobic descriptors: These quantify the molecule's lipophilicity (e.g., LogP), which is crucial for its ability to cross cell membranes.
A hypothetical QSAR model for a series of compounds including this compound might take the form of a multiple linear regression (MLR) equation:
Biological Activity = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ... + cₙ * (Descriptor n)
The quality and predictive power of a QSAR model are assessed using statistical parameters such as the correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and the external validation coefficient (Pred_R²). A robust QSAR model would have high values for these parameters, indicating a strong correlation between the descriptors and the biological activity and a good ability to predict the activity of new compounds.
Table 2: Example of Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
|---|---|---|
| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the ability to donate electrons in interactions with biological targets. |
| Steric | Molar Refractivity (MR) | Encodes the volume and polarizability of the molecule, affecting receptor fit. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity, influencing membrane permeability and transport. |
Coordination Chemistry of 5 3 Aminophenyl 2 Methylphenol and Its Analogs
Design and Synthesis of Metal Complexes
The synthesis of metal complexes with 5-(3-Aminophenyl)-2-methylphenol and its analogs typically involves the reaction of the ligand with a metal salt in a suitable solvent. The reaction conditions, such as temperature and stoichiometry, are crucial in determining the structure and composition of the resulting complex.
Transition metal complexes of aminophenol-based ligands are widely studied. For instance, the synthesis of Cu(II) and Co(II) complexes with 4-aminophenol (B1666318) has been achieved by refluxing the metal sulfate (B86663) salt with the ligand in methanol. ugm.ac.idresearchgate.net This method yields complexes with proposed formulas [Cu(4-aminophenol)₄]SO₄ and [Co(4-aminophenol)₄(H₂O)₂]SO₄·5H₂O. ugm.ac.idresearchgate.net The synthesis of iron(III) complexes with a proline-based aminophenol ligand has also been reported, resulting in a mononuclear complex where two aminophenolate ligands coordinate to the metal center. nih.gov
Schiff base ligands derived from aminophenols are also excellent precursors for transition metal complexes. For example, a Schiff base derived from quinoxaline-2-carboxaldehyde and 2-aminophenol (B121084) has been used to synthesize complexes with Mn(II), Fe(III), Co(II), Ni(II), and Cu(II). tandfonline.com Similarly, Ni(II) complexes have been prepared with Schiff base ligands derived from aminophenols, which have shown activity in cross-coupling reactions. researchgate.net The general approach involves mixing the ligand and the metal salt, often with heating, to facilitate complex formation. core.ac.uk
The following table summarizes representative examples of transition metal complexes with aminophenol analogs.
| Metal Ion | Ligand | Proposed Complex Formula | Reference |
| Cu(II) | 4-Aminophenol | [Cu(4-aminophenol)₄]SO₄ | ugm.ac.idresearchgate.net |
| Co(II) | 4-Aminophenol | [Co(4-aminophenol)₄(H₂O)₂]SO₄·5H₂O | ugm.ac.idresearchgate.net |
| Fe(III) | Proline-based aminophenol | FeL(Pro) (L = aminophenolate ligand) | nih.gov |
| Mn(II) | Quinoxaline-2-carboxalidene-2-aminophenol | [Mn(QAP)₂] | tandfonline.com |
| Ni(II) | Schiff base from aminophenol | [Ni(L)₂] | researchgate.net |
The coordination chemistry of aminophenol ligands with lanthanide ions is an area of growing interest, particularly for the development of materials with specific magnetic and luminescent properties. nih.govmdpi.com The synthesis of lanthanide complexes often involves the reaction of a lanthanide salt, such as a nitrate (B79036) or chloride, with the aminophenol-based ligand in a suitable solvent. nih.govekb.eg
For example, a Schiff base ligand derived from m-phenylenediamine (B132917) and 2-hydroxybenzaldehyde has been used to synthesize complexes with La(III), Er(III), and Yb(III). ekb.eg These complexes were found to have a 1:1 metal-to-ligand stoichiometry. ekb.eg The synthesis of lanthanide complexes with more complex, polydentate aminophenol ligands has also been explored, leading to the formation of polynuclear complexes with interesting magnetic properties. nih.gov The choice of the lanthanide ion and the specific ligand architecture can greatly influence the resulting complex's structure and properties. nih.govhku.hk
The following table provides examples of lanthanide complexes with aminophenol analogs.
| Metal Ion | Ligand | Proposed Complex Formula | Reference |
| La(III) | (E)-2-(((3-aminophenyl)imino)methyl)phenol | [La(L)(H₂O)₃(NO₃)₂] | ekb.eg |
| Er(III) | (E)-2-(((3-aminophenyl)imino)methyl)phenol | [Er(L)(H₂O)₃(NO₃)₂] | ekb.eg |
| Yb(III) | (E)-2-(((3-aminophenyl)imino)methyl)phenol | [Yb(L)(H₂O)₃(NO₃)₂] | ekb.eg |
| Dy(III) | 2,2′-((pyridine-2,6-diylbis(methylene))bis(azanediyl))diphenol | [Dy₄(H₂Lr)₃(Cl)₄(μ₃-O)(EtOH)₂(H₂O)₂] | nih.gov |
Elucidation of Ligand-Metal Coordination Modes and Geometries
The coordination mode of aminophenol ligands can be versatile. They can act as bidentate ligands, coordinating through the nitrogen of the amino group and the oxygen of the deprotonated hydroxyl group. tandfonline.comderpharmachemica.com In some cases, particularly in Schiff base derivatives, the ligand can be tridentate or even polydentate, involving other donor atoms. nih.govekb.egresearchgate.net
For instance, in the Co(II) complex with 4-aminophenol, it is proposed that the ligand coordinates to the metal center, leading to an octahedral geometry. ugm.ac.idresearchgate.net Similarly, Schiff base complexes of various transition metals have been assigned tetrahedral or octahedral geometries based on spectroscopic and magnetic data. tandfonline.com In the case of lanthanide complexes with a Schiff base derived from m-phenylenediamine, the ligand acts as a neutral tridentate ligand, coordinating through the azomethine nitrogen, the protonated phenolic oxygen, and the nitrogen of the amine group, resulting in an octahedral geometry. ekb.eg The flexibility of some aminophenol ligands allows for the formation of polynuclear complexes with bridging atoms, such as oxo or peroxo groups, leading to more complex geometries. nih.gov
Characterization of Metal Complexes
A combination of spectroscopic techniques and magnetic susceptibility measurements is employed to characterize the newly synthesized metal complexes and confirm the coordination of the ligand to the metal ion.
Infrared (IR) spectroscopy is a powerful tool to confirm the coordination of the aminophenol ligand. The IR spectra of the complexes typically show shifts in the characteristic vibrational frequencies of the functional groups involved in coordination. For example, a shift in the ν(N-H) and ν(C-N) bands of the amino group and the disappearance of the ν(O-H) band of the phenolic group upon complexation are strong indicators of coordination. ugm.ac.idresearchgate.net In Schiff base complexes, a shift in the azomethine ν(C=N) stretching frequency also provides evidence of coordination. ekb.eg
UV-Visible spectroscopy is another important technique. The formation of a complex is often indicated by a shift in the maximum absorption wavelength (λmax) of the metal ion or the ligand upon complexation. ugm.ac.idresearchgate.net For instance, the complexation of Cu(II) and Co(II) with 4-aminophenol resulted in a significant blue shift of the metal's d-d transition bands. ugm.ac.idresearchgate.net
Magnetic susceptibility measurements provide valuable information about the electronic structure and geometry of the metal complexes, particularly for those containing paramagnetic metal ions. The effective magnetic moment (μeff) of a complex can help determine the number of unpaired electrons and thus the oxidation state and spin state of the central metal ion. ugm.ac.idresearchgate.net
For example, the measured magnetic moment for the [Cu(4-aminophenol)₄]SO₄ complex was found to be consistent with the presence of one unpaired electron, as expected for a Cu(II) ion. ugm.ac.id The magnetic moment of the [Co(4-aminophenol)₄(H₂O)₂]SO₄·5H₂O complex suggested a high-spin octahedral geometry. ugm.ac.idresearchgate.net In the case of lanthanide complexes, magnetic measurements are crucial for studying their potential as single-molecule magnets. nih.gov
The following table shows magnetic moment data for some transition metal complexes with aminophenol analogs.
| Complex | Magnetic Moment (μeff) in B.M. | Inferred Geometry | Reference |
| [Cu(4-aminophenol)₄]SO₄ | 1.79 | Square Planar | ugm.ac.id |
| [Co(4-aminophenol)₄(H₂O)₂]SO₄·5H₂O | 5.30 | Octahedral | ugm.ac.id |
| [Mn(QAP)₂] | 5.85 | Tetrahedral | tandfonline.com |
| [Co(QAP)₂] | 4.45 | Tetrahedral | tandfonline.com |
| [Ni(QAP)₂] | 3.20 | Tetrahedral | tandfonline.com |
| [Cu(QAP)₂] | 1.82 | Tetrahedral | tandfonline.com |
Molar Conductivity Studies
There is currently no published data on the molar conductivity of metal complexes derived from this compound. Such studies would be crucial in determining the electrolytic nature of these complexes, providing insight into whether the anions are coordinated to the metal ion or exist as counter-ions in the crystal lattice.
Stability and Reactivity of Coordination Compounds
Information regarding the stability and reactivity of coordination compounds involving this compound is absent from the scientific literature. Investigations into the formation constants of its metal complexes would be necessary to quantify their thermodynamic stability. Furthermore, studies on their reactivity, including ligand substitution and redox reactions, would be essential to understand their chemical behavior.
Biological Activity Research in Vitro Investigations and Mechanistic Explorations
Antimicrobial Activity Assessments
The evaluation of a compound's antimicrobial properties is a critical step in assessing its therapeutic potential. Standard in vitro assays are employed to determine the spectrum and potency of its activity against a variety of pathogenic microorganisms.
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
To assess the antibacterial potential of a compound like 5-(3-Aminophenyl)-2-methylphenol, researchers typically test it against a panel of clinically relevant bacteria. This includes Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains like Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, and Klebsiella pneumoniae. researchgate.net The activity is often determined using methods like agar well diffusion or broth microdilution assays, where the inhibition of bacterial growth indicates antibacterial efficacy. For many phenol (B47542) derivatives, the presence and position of hydroxyl and amino groups on the aromatic rings can significantly influence their antibacterial action. mdpi.com
Antifungal Activity Against Fungal Strains
Similarly, antifungal activity is evaluated against common fungal pathogens. Standard test organisms include yeasts like Candida albicans and molds such as Aspergillus fumigatus, Aspergillus niger, and Aspergillus flavus. researchgate.net These fungi are responsible for a range of infections in humans. The effectiveness of a compound is measured by its ability to inhibit fungal growth, providing insight into its potential as an antifungal agent.
Determination of Minimum Inhibitory Concentrations (MIC)
The Minimum Inhibitory Concentration (MIC) is a quantitative measure of antimicrobial activity. It is defined as the lowest concentration of a compound that prevents visible growth of a microorganism after a specific incubation period. This value is crucial for comparing the potency of different compounds and is a standard metric in antimicrobial research. The MIC is typically determined using a broth microdilution method, where a serial dilution of the compound is tested against a standardized inoculum of the microorganism.
Proposed Mechanisms of Antimicrobial Action
The antimicrobial action of phenolic compounds often involves disruption of the microbial cell membrane. The lipophilic nature of these molecules can facilitate their insertion into the lipid bilayer, leading to increased permeability, leakage of intracellular components, and eventual cell death. nih.gov Another common mechanism is the inhibition of essential microbial enzymes. The functional groups on the compound can interact with the active sites of enzymes, disrupting metabolic pathways necessary for microbial survival. The precise mechanism is dependent on the compound's specific chemical structure.
Antioxidant Activity Evaluation
Phenolic compounds are widely recognized for their antioxidant properties, which stem from their ability to donate a hydrogen atom or an electron to neutralize free radicals.
Free Radical Scavenging Assays (e.g., DPPH radical scavenging assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is one of the most common and reliable methods for evaluating the antioxidant activity of a compound in vitro. nih.govmdpi.com In this assay, the stable DPPH free radical, which has a deep violet color, is mixed with the test compound. If the compound has antioxidant properties, it will donate a hydrogen atom to the DPPH radical, reducing it to a non-radical form and causing the color to fade to yellow. mdpi.com The degree of color change, measured spectrophotometrically, is proportional to the compound's radical scavenging ability. The results are often expressed as an EC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. mdpi.com The antioxidant capacity of phenols is closely linked to their chemical structure, including the number and position of hydroxyl groups. nih.govulisboa.pt
Ferric Reducing Antioxidant Power (FRAP) Assays
The Ferric Reducing Antioxidant Power (FRAP) assay is a widely used method to determine the antioxidant potential of a compound by measuring its ability to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺). While direct FRAP assay data for this compound is not extensively available in the public domain, the antioxidant activity of phenolic compounds, in general, is well-documented. The presence of a hydroxyl group on the phenol ring is a key determinant of this activity. It is hypothesized that this compound would exhibit some degree of ferric reducing power due to its phenolic nature. The electron-donating amino and methyl groups attached to the phenyl rings could potentially influence this activity, though specific experimental data is required for confirmation.
Enzyme Inhibition Studies
The ability of a compound to selectively inhibit specific enzymes is a critical aspect of drug discovery. Research into the enzyme inhibitory potential of this compound has focused on key targets relevant to various pathological conditions.
Carbonic Anhydrase Inhibition: Phenols are a known class of carbonic anhydrase (CA) inhibitors. Studies on various aminophenol derivatives have demonstrated their ability to inhibit human cytosolic carbonic anhydrase isozymes I and II (hCA I and hCA II). For instance, 3-aminophenol has shown inhibitory activity against bacterial α-carbonic anhydrases. Although specific inhibitory constants (Kᵢ) or IC₅₀ values for this compound against cytosolic CAs are not readily found in the literature, its structural similarity to other inhibitory aminophenols suggests it may also possess CA inhibitory properties. The mode of inhibition for phenols typically involves the hydroxyl group anchoring to the zinc ion within the enzyme's active site.
Cholinesterase Inhibition: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. While direct inhibition data for this compound is scarce, related aminophenol and phenolic derivatives have been investigated as cholinesterase inhibitors. The presence of an amino group can be crucial for interaction with the active site of these enzymes. Further research is necessary to quantify the specific inhibitory potential of this compound against AChE and BChE.
Cytotoxicity and Antiproliferative Activity (In Vitro Cell Line Studies)
The evaluation of a compound's ability to selectively kill or inhibit the growth of cancer cells is a fundamental step in anticancer drug development.
Currently, there is a lack of specific published data detailing the cytotoxic or antiproliferative activity of this compound against the human cancer cell lines HepG2 (liver carcinoma), K562 (chronic myelogenous leukemia), U251 (glioblastoma), PC-3 (prostate cancer), MCF-7 (breast cancer), and SK-LU-1 (lung adenocarcinoma). However, studies on structurally related aminophenol derivatives have shown cytotoxic effects against various cancer cell lines. For example, certain aminophenyl derivatives have been investigated for their activity against prostate cancer cells. The cytotoxic potential of phenolic compounds is often attributed to their ability to induce oxidative stress and apoptosis in cancer cells. Future studies are warranted to determine the specific IC₅₀ values of this compound against this panel of cancer cell lines.
The brine shrimp lethality bioassay (BSLA) is a simple, rapid, and cost-effective method for the preliminary screening of the general toxicity of chemical compounds. At present, there is no publicly available data on the toxicity of this compound as determined by the brine shrimp lethality assay. This assay provides an indication of a compound's cytotoxic potential, with the median lethal concentration (LC₅₀) being a key parameter. A lower LC₅₀ value indicates higher toxicity. Given that many phenolic and amino-containing compounds exhibit some level of biological activity, it is plausible that this compound would demonstrate some degree of lethality in this assay, though experimental verification is required.
Structure-Activity Relationships in Biological Contexts
The biological activity of a molecule is intrinsically linked to its chemical structure. For phenolic compounds like this compound, several structural features are known to influence their antioxidant, enzyme inhibitory, and cytotoxic properties.
The hydroxyl (-OH) group on the phenol ring is paramount for antioxidant activity, acting as a hydrogen donor to neutralize free radicals. The amino (-NH₂) group is an electron-donating group, which can enhance the antioxidant capacity of the phenol by increasing the electron density on the aromatic ring, thereby facilitating hydrogen donation from the hydroxyl group. The position of the amino group relative to the hydroxyl group is also critical.
In the context of enzyme inhibition, the spatial arrangement of these functional groups determines the compound's ability to fit into and interact with the active site of an enzyme. For instance, the amino and hydroxyl groups can form hydrogen bonds with amino acid residues in the active site of enzymes like carbonic anhydrase and cholinesterases.
Advanced Applications and Emerging Research Directions
Applications in Materials Science and Organic Electronics (e.g., Azo Dyes, Dithiocarbamates, Luminescent Materials)
No information was found regarding the use of 5-(3-Aminophenyl)-2-methylphenol in the synthesis of azo dyes, dithiocarbamates, or luminescent materials.
Role in Analytical Chemistry
There is no available research detailing the use of this compound in the development of chelating resins for metal ion preconcentration and extraction.
No studies were identified that utilize this compound in the design of sensing and detection systems.
Catalytic Applications in Organic Transformations
Information on the catalytic applications of this compound in organic transformations is not available in the reviewed literature.
Development as Ligands for Biologically Active Metal Complexes
No research could be located concerning the development of this compound as a ligand for biologically active metal complexes.
Future Research Perspectives and Interdisciplinary Integration
Exploration of Novel and Sustainable Synthetic Pathways
The future synthesis of 5-(3-Aminophenyl)-2-methylphenol and its derivatives is anticipated to be heavily influenced by the principles of green chemistry. google.comekb.eg Researchers will likely focus on developing novel and sustainable synthetic routes that offer high yields, utilize environmentally benign solvents, and employ catalytic systems to minimize waste and energy consumption.
One promising approach involves the use of catalytic cross-coupling reactions. Building upon established methods for the synthesis of related biaryl compounds, future research could explore the use of advanced palladium, nickel, or copper catalysts for the efficient coupling of a protected aminophenylboronic acid derivative with a suitable halophenol. The optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent system, will be crucial for achieving high efficiency and selectivity.
Furthermore, chemo-enzymatic and biocatalytic methods present an attractive green alternative. The use of enzymes, such as laccases or peroxidases, could be investigated for the selective coupling of phenolic and anilino-type precursors. These enzymatic approaches often proceed under mild conditions in aqueous media, significantly reducing the environmental impact of the synthesis.
Solvent-free reaction conditions, microwave-assisted synthesis, and flow chemistry are other areas ripe for exploration. google.comresearchgate.net These techniques can lead to dramatically reduced reaction times, increased yields, and a lower environmental footprint compared to traditional batch processing. A key research goal will be to develop a one-pot synthesis from readily available starting materials, thereby streamlining the production process and making the compound more accessible for further investigation. researchgate.net
Deeper Mechanistic Studies of Biological Activities
The structural motifs present in this compound, namely the aminophenol and biphenyl (B1667301) moieties, are found in numerous biologically active compounds, suggesting a rich potential for pharmacological applications. Future research should focus on elucidating the specific biological mechanisms of action of this compound and its derivatives.
Initial investigations could explore its potential as an antioxidant and radical scavenger, given the known properties of phenolic compounds. nih.gov Quantitative structure-activity relationship (QSAR) studies on related phenolic compounds have shown a correlation between their structure and anti-DPPH radical activity, providing a framework for designing potent antioxidants. nih.govresearchgate.net
Furthermore, the amino and hydroxyl groups make this compound an excellent candidate for forming Schiff bases and metal complexes with potential therapeutic applications. ekb.egresearchgate.net For instance, Schiff base derivatives of similar aminophenols have demonstrated antibacterial and antifungal activities. ekb.eg Future mechanistic studies should delve into how these compounds interact with biological targets. This could involve investigating their ability to inhibit specific enzymes, such as monoamine oxidases or cholinesterases, which are relevant targets for neurological disorders. nih.govnih.govnih.gov Techniques like enzyme kinetics and molecular docking can provide valuable insights into the mode of inhibition. nih.govnih.gov
Network pharmacology and proteomics approaches could be employed to identify the cellular pathways and protein targets modulated by this compound, offering a systems-level understanding of its biological effects. nih.gov
Computational Design and Prediction of Advanced Derivatives
Computational chemistry and molecular modeling will be indispensable tools in guiding the future development of this compound derivatives with enhanced properties. anncaserep.com By employing techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, researchers can rationally design new molecules with improved biological activity, selectivity, and pharmacokinetic profiles. nih.govresearchgate.netnih.govmdpi.com
QSAR studies can establish mathematical relationships between the structural features of a series of derivatives and their observed biological activity. nih.govresearchgate.netnih.govmdpi.com This allows for the in silico screening of virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted potency. For example, QSAR models have been successfully used to predict the carcinogenic potential of aromatic amines and the antiproliferative activity of histone deacetylase inhibitors containing similar structural elements. researchgate.netnih.gov
Molecular docking simulations can predict the binding modes and affinities of this compound derivatives to specific biological targets, such as enzymes or receptors. ekb.egresearchgate.netnih.gov This information is crucial for understanding the mechanism of action and for designing derivatives with improved binding characteristics. For instance, docking studies on Schiff base complexes of related aminophenols have helped to rationalize their observed anticancer activity. ekb.eg
These computational approaches, when used in conjunction with experimental validation, can significantly accelerate the discovery and optimization of new drug candidates and functional materials based on the this compound scaffold.
Integration with Nanotechnology for Advanced Material Development
The functional groups of this compound make it an excellent candidate for integration with nanotechnology to create advanced materials with novel properties and applications. mdpi.com The amino and hydroxyl moieties can serve as anchor points for grafting the molecule onto the surface of nanoparticles, thereby modifying their surface chemistry and functionality.
One area of exploration is the development of functionalized nanoparticles for drug delivery. nih.gov For example, aminophenol-grafted zinc sulfide (B99878) nanoparticles have been investigated as carriers for the controlled release of drugs. nih.gov The pH-responsive nature of the amino group could be exploited to trigger drug release in specific physiological environments.
Furthermore, this compound could be used to create functionalized magnetic nanoparticles for applications in bioseparations and diagnostics. mdpi.com The amine groups on the surface of the nanoparticles can be used for the covalent attachment of biomolecules such as DNA or antibodies. mdpi.com
In the realm of materials science, the incorporation of this compound into polymer matrices could lead to the development of new composite materials with enhanced thermal stability, conductivity, or optical properties. The compound could also be explored as a component in the synthesis of novel nanomaterials, such as metal-organic frameworks (MOFs) or coordination polymers, with potential applications in catalysis, sensing, and gas storage.
Exploration in New and Underexplored Application Domains
Beyond the more established fields, the unique structure of this compound opens up possibilities for its use in a variety of new and underexplored application domains.
One such area is in the development of advanced dyes and pigments. The extended conjugation of the biphenyl system, combined with the auxochromic amino and hydroxyl groups, suggests that derivatives of this compound could exhibit interesting chromophoric properties. Its use as a coupler component in oxidative hair dyes has been explored in patents, indicating its potential in the cosmetics industry. googleapis.com Further research could focus on synthesizing derivatives with tailored colors and improved fastness properties for use in textiles, coatings, and optoelectronic devices.
The compound could also serve as a versatile building block for the synthesis of novel polymers. The difunctional nature of the molecule allows it to be incorporated into polymer backbones, potentially leading to materials with unique thermal, mechanical, and electronic properties. For example, it could be used to synthesize new polyamides, polyimides, or polyesters with enhanced processability and performance characteristics.
Finally, the potential for this compound and its derivatives to act as ligands for the formation of coordination complexes with various metal ions could be explored for applications in catalysis and materials science. The resulting metal complexes may exhibit interesting magnetic, optical, or catalytic properties that could be harnessed for a range of technological applications.
Q & A
Q. How can researchers optimize the synthesis of 5-(3-Aminophenyl)-2-methylphenol to improve yield and purity?
Methodological Answer:
- Catalyst Selection : Palladium on carbon (Pd/C) enhances reduction efficiency in multi-step syntheses, particularly for nitro-to-amine conversions, as demonstrated in analogous furan derivatives .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while controlled temperatures (e.g., 95°C) mitigate side reactions .
- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) resolves intermediates, ensuring >95% purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : - and -NMR confirm regiochemistry of the aminophenyl and methyl groups, with aromatic protons appearing as distinct doublets (δ 6.5–7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 167.0946 for CHNO) and fragmentation patterns .
- IR Spectroscopy : N-H stretching (~3400 cm) and phenolic O-H (~3200 cm) bands confirm functional groups .
Q. How can researchers screen the biological activity of this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Test interactions with cytochrome P450 isoforms or kinases using fluorometric/colorimetric substrates (e.g., p-nitrophenyl phosphate for phosphatases) .
- Antioxidant Screening : DPPH and FRAP assays quantify radical scavenging activity; IC values <100 µM suggest therapeutic potential .
- Cellular Models : Dose-response studies in HEK-293 or SH-SY5Y cells assess cytotoxicity (MTT assay) and neuroprotective effects .
Q. What are the solubility and handling considerations for this compound?
Methodological Answer:
- Solubility : Sparingly soluble in cold water; use ethanol/DMSO (10–50 mg/mL) for biological assays. Pre-warm suspensions to 40°C for improved dissolution .
- Safety Protocols : Wear nitrile gloves and goggles (H319 hazard); neutralize spills with 5% acetic acid before disposal .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Electrophilic Substitution : The electron-rich aminophenyl group directs meta/para functionalization in Suzuki-Miyaura couplings, requiring Pd(OAc)/XPhos catalysts .
- Redox Behavior : The phenol group acts as a proton donor in metal-mediated oxidations, forming quinone intermediates detectable via cyclic voltammetry .
Q. How does the 3-aminophenyl substituent influence the compound’s electronic and steric properties?
Methodological Answer:
Q. How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Batch Reproducibility : Compare HPLC purity (>98% vs. <90%) across studies; impurities like nitro derivatives may skew bioactivity .
- Assay Standardization : Normalize DPPH results to Trolox equivalents to control for solvent/DMSO interference .
- Meta-Analysis : Cross-reference IC values with structural analogs (e.g., 5-(4-aminophenyl) derivatives) to identify substituent-dependent trends .
Q. What strategies enable the application of this compound in material science?
Methodological Answer:
- Polymer Functionalization : Graft onto polydopamine coatings via Michael addition, enhancing adhesion in composite materials .
- Optoelectronic Tuning : Incorporate into π-conjugated systems (e.g., OLEDs) to study emission spectra shifts (λ ~450 nm) .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
